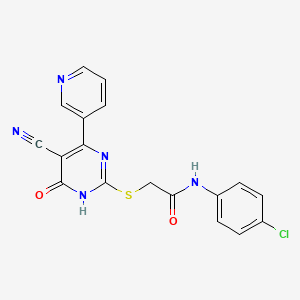
Telomerase-IN-6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Telomerase-IN-6 is a compound that has garnered significant interest in the field of cancer research due to its ability to inhibit telomerase activity. Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps at the ends of chromosomes. In most somatic cells, telomerase activity is low, leading to gradual telomere shortening and cellular aging. in cancer cells, telomerase is often upregulated, allowing these cells to proliferate indefinitely. This compound targets this enzyme, making it a promising candidate for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Telomerase-IN-6 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclization.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and implementing purification techniques like crystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Telomerase-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Applications De Recherche Scientifique
Telomerase-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study telomerase inhibition and its effects on telomere dynamics.
Biology: Employed in cellular studies to understand the role of telomerase in cell proliferation and aging.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit telomerase activity in cancer cells.
Mécanisme D'action
Telomerase-IN-6 exerts its effects by binding to the active site of telomerase, thereby inhibiting its activity. This prevents the enzyme from adding telomeric repeats to the ends of chromosomes, leading to telomere shortening and eventual cell death in cancer cells. The molecular targets of this compound include the catalytic subunit of telomerase (TERT) and the RNA component (TERC) that serves as a template for telomere synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imetelstat: Another telomerase inhibitor that has shown promise in clinical trials for various cancers.
6-thio-2’-deoxyguanosine (6-thio-dG): A compound that incorporates into telomeres and disrupts their function, leading to cancer cell death.
Uniqueness
Telomerase-IN-6 is unique in its specific binding affinity and inhibitory potency against telomerase. Unlike other compounds, it has shown a higher degree of selectivity for cancer cells, minimizing the impact on normal cells .
Propriétés
Formule moléculaire |
C18H12ClN5O2S |
|---|---|
Poids moléculaire |
397.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-[(5-cyano-6-oxo-4-pyridin-3-yl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H12ClN5O2S/c19-12-3-5-13(6-4-12)22-15(25)10-27-18-23-16(11-2-1-7-21-9-11)14(8-20)17(26)24-18/h1-7,9H,10H2,(H,22,25)(H,23,24,26) |
Clé InChI |
WZKABLWPMHJYEY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



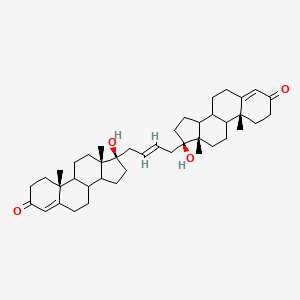

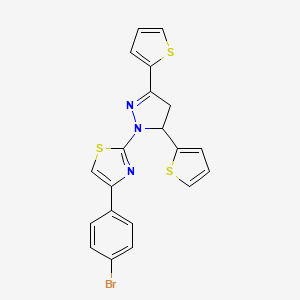
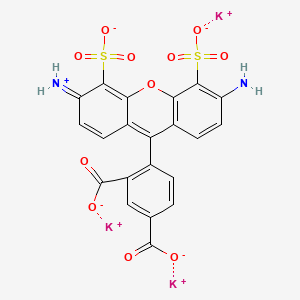

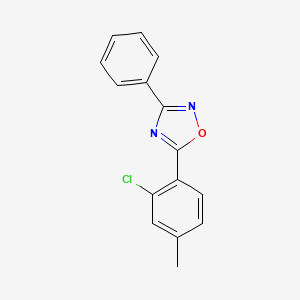

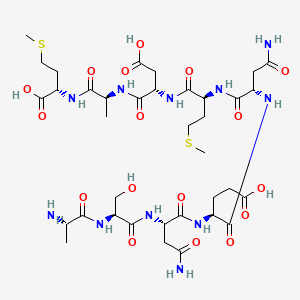
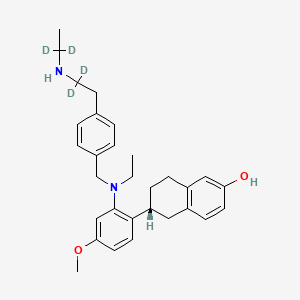
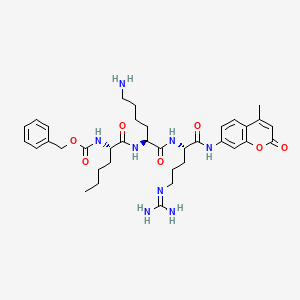

![2-azido-N-[(2R,4R,5R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12375325.png)
![2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]acetic acid](/img/structure/B12375333.png)
